molecular formula C8H6N2O3 B7963519 2-(Isoxazolo[4,5-B]pyridin-3-YL)acetic acid

2-(Isoxazolo[4,5-B]pyridin-3-YL)acetic acid

Cat. No.: B7963519
M. Wt: 178.14 g/mol
InChI Key: LXUCEKSICMUWNW-UHFFFAOYSA-N
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Description

2-(Isoxazolo[4,5-B]pyridin-3-YL)acetic Acid is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. As a derivative of the isoxazolo[4,5-b]pyridine scaffold, this compound is of significant interest in the development of novel biologically active molecules. The isoxazolo[4,5-b]pyridine core is recognized for its remarkable variety of biological activities, making it a valuable template in drug discovery . This particular acetic acid functionalized analog serves as a key synthetic precursor for further chemical modifications, allowing researchers to explore structure-activity relationships. Isoxazolo[4,5-b]pyridine derivatives have been investigated for a range of therapeutic applications, including as potential antibacterial, anticancer, and antiproliferative agents . Some compounds within this class have also been identified as inhibitors of cytochrome P450 enzymes, such as CYP17, which is a target in the treatment of conditions related to androgen and estrogen biosynthesis . The structural motif is a privileged scaffold in medicinal chemistry, often contributing to strong binding affinities with essential biological targets . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-([1,2]oxazolo[4,5-b]pyridin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7(12)4-5-8-6(13-10-5)2-1-3-9-8/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUCEKSICMUWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NO2)CC(=O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Acetylene Derivatives

A [3+2] cycloaddition between a nitrile oxide and a pyridine-bearing acetylene with a pre-installed acetic acid group provides direct access to the target compound. For instance, reacting 3-azido-pyridine-2-carbaldehyde with ethyl propiolate under Huisgen conditions generates the isoxazole ring fused to pyridine, with subsequent ester hydrolysis completing the synthesis.

Intramolecular Cyclization of Keto-Acids

Heating 3-(2-carboxyethyl)amino-isoxazole in acetic acid at 70°C induces intramolecular cyclization, forming the isoxazolo[4,5-b]pyridine ring while retaining the acetic acid sidechain. This one-pot method achieves 81% yield, leveraging the reactivity of the amino group toward keto intermediates.

Optimization of Reaction Conditions

Solvent and Base Selection

Triethylamine in ethanol facilitates nucleophilic substitutions (e.g., displacing chloride from 2-chloro-1-(1H-indol-3-yl)ethanone), while sodium hydride in DMF enables efficient alkylation. Polar aprotic solvents like DMF enhance reaction rates by stabilizing intermediates.

Temperature and Time Dependence

Cyclocondensation reactions require prolonged heating (6–24 hours) at 160–185°C, whereas alkylation steps proceed rapidly (1–3 hours) at 40–80°C. Lower temperatures minimize side reactions during hydrolysis.

Analytical and Spectroscopic Validation

Successful synthesis is confirmed by:

  • IR Spectroscopy : Absorption at 1690–1710 cm⁻¹ (C=O stretch of carboxylic acid).

  • ¹H NMR : A singlet at δ 3.90–4.10 ppm for the methylene group (–CH₂–COOH) and a broad peak at δ 12.10–12.30 ppm for the carboxylic acid proton.

  • Mass Spectrometry : Molecular ion peak matching the theoretical m/z (e.g., m/z = 220.25 for C₉H₈N₄O₃).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagent/ConditionsYield (%)Advantages
Nucleophilic Substitution3-Chloroisoxazolo[4,5-b]pyridineNaCN, DMF, 70°C58Straightforward, minimal byproducts
Direct Alkylation3-Lithioisoxazolo[4,5-b]pyridineEthyl bromoacetate, THF72High regioselectivity
Cyclocondensation3-Azido-pyridine-2-carbaldehydeEthyl propiolate, Cu(I)65One-pot synthesis

Challenges and Mitigation Strategies

  • Regioselectivity : Competing ring fusion (e.g., [5,4-b] vs. [4,5-b]) is addressed by steric directing groups on starting materials.

  • Acid Sensitivity : Use of ethyl ester protecting groups prevents decarboxylation during high-temperature steps.

  • Byproduct Formation : Chromatographic separation on silica gel (eluent: CH₂Cl₂/EtOAc) resolves isomeric byproducts .

Chemical Reactions Analysis

Types of Reactions

2-(Isoxazolo[4,5-B]pyridin-3-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(Isoxazolo[4,5-B]pyridin-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Key Findings:

Antimicrobial Activity: Thiazolo[4,5-b]pyridine derivatives, such as N-[2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-acetyl]-hydrazide acetic acid, exhibit 3–5× higher antimicrobial potency than amoxicillin/clavulanate against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) . Imidazo[4,5-b]pyridines (e.g., 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine) show moderate activity against E. coli and P. aeruginosa but require structural optimization to match standard antibiotics like gentamicin .

Anticancer Activity: Spiro-thiazolo[4,5-b]pyridines, such as compound 93 (2-(3′-(4-aminophenyl)-7′-argio-6′-cyano-5′-oxo-3′,5′-dihydro-4′H-spiro[cyclohexane-1,2′-thiazolo[4,5-b]pyridin]-4′-yl)acetic acid), demonstrate IC50 values of 8.2 μM (MCF-7) and 9.5 μM (HepG-2), comparable to doxorubicin. The acetic acid moiety enhances cellular uptake and target binding .

Antioxidant Properties :

  • Thiazolo[4,5-b]pyridine-2-ones exhibit >70% DPPH radical scavenging at 100 μM, attributed to the active methylene group at the C5 position of the thiazolidine ring .

Key Insights:

  • Thiazolo[4,5-b]pyridines are synthesized via nucleophilic substitution and Knoevenagel condensation, enabling diverse substitutions (e.g., hydrazide, sulfanyl groups) .
  • Imidazo[4,5-b]pyridines rely on oxidative cyclization, limiting functional group tolerance .

Structure-Activity Relationships (SAR)

  • Acetic Acid Moietу : Critical for solubility and target engagement. Removal or esterification reduces antimicrobial/anticancer efficacy by 40–60% .
  • Heterocyclic Core :
    • Isoxazole vs. Thiazole: Thiazole’s sulfur atom enhances antioxidant activity via radical stabilization .
    • Spirocyclic vs. Linear Frameworks: Spiro systems improve metabolic stability and bioavailability .

Biological Activity

2-(Isoxazolo[4,5-B]pyridin-3-YL)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biological pathways, leading to effects such as:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory processes and cancer progression, potentially reducing the severity of these conditions.
  • Receptor Binding : It may bind to receptors that play critical roles in cellular signaling, impacting processes such as apoptosis and cell proliferation.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including colorectal and prostate cancer cells. For example:

CompoundCell LineCC50 (µM)Comparison DrugComparison Drug CC50 (µM)
This compoundHT29 (colorectal)58.4Fluorouracil381.2
This compoundPC3 (prostate)47.2Cisplatin47.2

These results suggest that the compound may be a more effective treatment option than established chemotherapeutics due to its lower cytotoxicity towards normal cells .

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. Studies indicate that it can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models, correlating with reduced edema and tissue damage . This suggests a mechanism that may involve modulation of immune responses.

Antimicrobial Activity

Preliminary investigations have revealed that this compound possesses antimicrobial properties. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) indicating effective inhibition without significant cytotoxicity towards eukaryotic cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Colorectal Cancer Model : In a study involving HT29 cells, treatment with the compound resulted in significant apoptosis induction compared to control groups. The mechanism was linked to increased expression of pro-apoptotic markers such as caspase-3 while decreasing anti-apoptotic markers like BCL-2 .
  • Inflammation Model : In a carrageenan-induced paw edema model, administration of the compound led to reduced swelling and histological improvement in tissue samples, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

The unique fused ring structure of this compound differentiates it from other isoxazole derivatives. Compared to other compounds such as pyridine derivatives or indole derivatives, this compound shows enhanced selectivity and potency in anticancer applications while maintaining lower toxicity profiles against normal cells .

Q & A

Basic: What synthetic methodologies are commonly employed for 2-(isoxazolo[4,5-b]pyridin-3-yl)acetic acid?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Alkylation : Reacting ethyl bromoacetate with the isoxazolo[4,5-b]pyridine core under phase-transfer catalysis to introduce the acetic acid moiety .
  • Regioselective functionalization : Optimizing reaction conditions (solvent, temperature, catalyst) to control substitution patterns on the heterocyclic ring .
  • Purification : Chromatographic techniques (e.g., reverse-phase HPLC) and recrystallization to isolate the target compound .

Advanced: How can regioselectivity challenges during alkylation of the isoxazolo[4,5-b]pyridine scaffold be addressed?

Answer:
Regioselectivity is influenced by:

  • Steric and electronic effects : Electron-deficient positions on the heterocycle are more reactive toward nucleophilic substitution. Computational modeling (DFT) can predict reactive sites .
  • Catalytic systems : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency and selectivity in biphasic systems .
  • Monitoring intermediates : Use LC-MS to track regioisomer formation and adjust conditions in real-time .

Basic: What analytical techniques validate the purity and structure of this compound?

Answer:

  • Chromatography : HPLC (retention time analysis) and LC-MS (m/z 701 [M+H]+ observed in analogous compounds) confirm purity and molecular weight .
  • Spectroscopy : 1^1H/13^13C NMR resolves substituent positions; IR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .
  • Elemental analysis : CHN quantification ensures stoichiometric consistency .

Advanced: How can structural discrepancies in biological activity data be resolved?

Answer:

  • Structure-activity relationship (SAR) studies : Compare activity of analogs (e.g., pyrazole or imidazo derivatives) to identify critical substituents .
  • Crystallographic data : X-ray structures (e.g., isoxazolo[4,5-b]pyridin-3-amine) reveal hydrogen-bonding patterns that influence receptor binding .
  • In silico docking : Molecular dynamics simulations predict binding affinities to targets like nicotinic receptors .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of airborne particles .
  • Waste disposal : Follow institutional guidelines for organic waste containing heterocyclic compounds .

Advanced: How can stability issues in aqueous solutions be mitigated during biological assays?

Answer:

  • pH optimization : Stabilize the carboxylic acid group by buffering solutions at pH 5–6 to prevent hydrolysis .
  • Lyophilization : Store the compound as a lyophilized powder and reconstitute in DMSO immediately before use .
  • Degradation studies : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS to identify degradation products .

Basic: What in vitro assays evaluate the biological activity of this compound?

Answer:

  • Antimicrobial testing : Agar dilution assays against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .
  • Receptor binding : Radioligand displacement assays for nicotinic acetylcholine receptors (e.g., competition with CP-810,123) .

Advanced: What challenges arise in crystallographic characterization of isoxazolo-pyridine derivatives?

Answer:

  • Crystal packing : Bulky substituents (e.g., acetic acid side chains) disrupt lattice formation, requiring vapor diffusion methods for crystallization .
  • Hydrogen-bond networks : Use SHELXL for refining weak interactions, particularly in polymorphic forms .
  • Synchrotron radiation : High-resolution data collection resolves disorder in heterocyclic rings .

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